3-Methyl-4-pentylfuran
Description
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-methyl-4-pentylfuran |
InChI |
InChI=1S/C10H16O/c1-3-4-5-6-10-8-11-7-9(10)2/h7-8H,3-6H2,1-2H3 |
InChI Key |
QEIHEBSXGKZWLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=COC=C1C |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Synthesis
- Procedure : The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound bearing appropriate substituents. For 3-methyl-4-pentylfuran, a 1,4-diketone precursor with a methyl group at the 3-position and a pentyl group at the 4-position is used.
- Conditions : Typically, phosphoric acid or similar acids catalyze the reaction at moderate temperatures.
- Outcome : The intramolecular cyclocondensation yields the furan ring with the desired substitution pattern.
- Reference : This method is well-documented as a classical route for furan synthesis and is referenced in Smith’s 2013 dissertation on furan fatty acid synthesis.
Feist-Benary Synthesis
- Procedure : This method starts with an aldol-type addition between an α-halocarbonyl compound and a carbonyl compound to form a γ-halo-β-hydroxycarbonyl intermediate, which cyclizes and dehydrates to form the furan.
- Substrates : To prepare this compound, the α-halocarbonyl and carbonyl substrates are selected to introduce the methyl and pentyl substituents at the correct positions.
- Advantages : This method allows for selective substitution and is useful for synthesizing trisubstituted furans.
- Reference : Detailed mechanism and examples are provided by Smith et al..
Transition Metal-Catalyzed Cyclization
- Mercury-catalyzed cyclization : Early methods used mercuric triflate to cyclize alkynyl ketones to furans in good yields (70–100%), but toxicity limits practical use.
- Palladium catalysis : Palladium salts catalyze cyclization of 3-alkyn-1,2-diols and related substrates to furans under milder conditions, with good to high yields. This method is less toxic but often requires elevated temperatures and longer reaction times.
- Copper(I) catalysis : Copper(I) chloride catalyzes the synthesis of trisubstituted furans from α-acyloxyalkynones, providing good to excellent yields (69–90%) with longer reaction times.
- Application : These methods can be adapted to synthesize this compound by designing suitable alkynyl precursors bearing methyl and pentyl substituents.
- Reference : Comprehensive reviews and examples are found in Smith’s 2013 thesis.
Michael–Heck Methodology
- Concept : This modern approach involves a Michael addition followed by a Heck-type cyclization to form polyalkyl-substituted furans.
- Procedure : Starting from suitable Michael acceptors and vinyl halides or equivalents, the reaction sequence forms the furan ring with multiple alkyl substituents.
- Advantages : Allows efficient synthesis of highly functionalized furans, including this compound, with good control over substitution.
- Reference : The method and its application to furan fatty acids are detailed in Yi-Jang Chen’s 2021 dissertation.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Substrates | Catalyst/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-dicarbonyl compounds | Acid catalyst (e.g., phosphoric acid), moderate heat | Moderate to high | Straightforward, classical method | Requires specific dicarbonyl precursors |
| Feist-Benary Synthesis | α-Halocarbonyl + carbonyl compounds | Acid or base catalysis | Moderate | Selective substitution possible | Multi-step intermediate formation |
| Mercury-catalyzed Cyclization | Alkynyl ketones | Mercuric triflate | 70–100 | High yield, mild conditions | Toxic reagents, side products |
| Palladium-catalyzed Cyclization | 3-alkyn-1,2-diols, allenyl ketones | Pd salts, elevated temperature | Variable (good to high) | Less toxic than mercury, versatile | Longer reaction times, cost of Pd |
| Copper(I)-catalyzed Cyclization | α-Acyloxyalkynones | CuCl, base-assisted isomerization | 69–90 | Good yields, cheaper catalyst | Extended reaction times |
| Michael–Heck Methodology | Michael acceptors + vinyl halides | Pd catalyst, Heck reaction conditions | Good | Efficient for polyalkyl furans | Requires optimized substrates |
Additional Notes on Preparation and Analysis
- Derivatization for analysis : After synthesis, this compound and related furan fatty acids are often converted to methyl esters for GC/MS analysis using sodium methoxide in methanol or ethereal diazomethane methylation.
- Avoidance of acidic methylation : Boron trifluoride-methanol methylation can degrade the furan moiety and is less efficient for these compounds.
- Analytical conditions : GC/MS with HP-INNOWax or UPLC with C18 columns are standard for quantitation of furan fatty acids and derivatives.
Chemical Reactions Analysis
Reaction Types and Mechanisms
3-Methyl-4-pentylfuran participates in diverse chemical reactions due to its aromatic furan ring and substituents:
Electrophilic Substitution
The oxygen atom in the furan ring activates the molecule toward electrophilic substitution, particularly at the 2- and 5-positions. For example, bromination occurs readily at 0°C to form 2-bromofuran derivatives .
Diels-Alder Cycloaddition
Furan acts as a diene in Diels-Alder reactions with electron-deficient dienophiles (e.g., ethyl nitroacrylate). The reaction typically yields endo products, as shown below:
Reaction : Furan + Ethyl nitroacrylate → Cycloadduct
Conditions : Room temperature, electron-deficient dienophile .
Hydrogenation
Hydrogenation of the furan ring proceeds sequentially:
-
Dihydrofuran : Partial hydrogenation (e.g., H₂/Pd) yields dihydro derivatives.
-
Tetrahydrofuran (THF) : Full hydrogenation converts furan to THF analogs .
Thiol-Promoted Condensation
Thiols (e.g., 1-propanethiol) catalyze condensation reactions between this compound and ketones (e.g., 2-undecanone). The mechanism involves:
-
Nucleophilic attack : Furan attacks the carbonyl group of the ketone.
| Catalyst | Effect on Reaction Rate | Key Intermediates |
|---|---|---|
| 1-Propanethiol | Accelerates reaction by 1.2–2× | Thiol-furan adduct (intermediate E) |
| Steric hinderance | Slows reaction (e.g., tert-butyl mercaptan) | Higher steric bulk reduces rate |
This thiol-mediated pathway enhances yields and reaction efficiency, particularly for sterically hindered ketones .
Structural and Reactivity Insights
The methyl and pentyl substituents influence reactivity:
-
Steric effects : Bulkier substituents (e.g., pentyl) may hinder electrophilic substitution at adjacent positions.
-
Electronic effects : Methyl groups donate electron density, enhancing nucleophilicity in reactions like Diels-Alder.
Scientific Research Applications
3-Methyl-4-pentylfuran has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-pentylfuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Methyl-4-pentylfuran with structurally or functionally analogous compounds, based on available experimental
Key Observations:
Structural Differences :
- This compound has a branched alkyl chain (pentyl) and methyl substitution, enhancing its lipophilicity compared to linear-chain analogs like 2-pentylfuran. This difference likely affects its interaction with biological membranes or aroma receptors .
- 2-Pentylfuran , a straight-chain isomer, is more widely documented in food chemistry due to its lower molecular weight and higher volatility, making it a prevalent contributor to roasted or fried food aromas .
Volatility and Stability: The boiling point of this compound (~180–190°C) is higher than that of 2-pentylfuran (162–165°C), reflecting the influence of alkyl chain branching on intermolecular forces. This property may limit its use in high-temperature applications compared to simpler esters like ethyl butanoate .
Ethyl butanoate and hexanal, while structurally distinct from furans, are often co-analyzed in volatile organic compound (VOC) profiling due to shared analytical methodologies (e.g., gas chromatography) .
Research Findings and Limitations
- Synthesis Challenges : Unlike 2-pentylfuran, which is commercially synthesized via Maillard reaction pathways, this compound requires specialized catalytic methods (e.g., acid-mediated cyclization), limiting its large-scale production .
- Analytical Data Gaps : Quantitative data on its solubility, partition coefficients, and toxicity remain sparse. Current studies focus on its detection in biological matrices rather than industrial applications .
Biological Activity
3-Methyl-4-pentylfuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing four carbon atoms and one oxygen atom. Its unique structure features a methyl group at the third position and a pentyl group at the fourth position, which contributes to its distinct chemical properties and potential applications in various fields, including food science and organic chemistry. The compound is notable for its volatility and aroma, making it a subject of interest in flavor enhancement and health-related studies.
Potential Health Effects
The biological activity of this compound has not been extensively documented; however, preliminary findings suggest potential health-related effects. Compounds in the furan family have been studied for their roles in flavor enhancement in food products and potential health benefits. For instance, furan derivatives have been linked to both beneficial and harmful health effects depending on their concentration and exposure duration. Given that this compound is structurally related to other furan compounds known for such activities, further investigation is warranted .
Toxicological Studies
Furan compounds have been classified as "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC). Studies involving other furan derivatives have shown that they can lead to various toxicological effects, including liver lesions and carcinogenesis in animal models . While direct studies on this compound's toxicity are scarce, the implications from related compounds highlight the need for caution and thorough research.
Study on Furan Derivatives
A study analyzed various furan derivatives, including this compound, focusing on their occurrence in food matrices and potential health implications. This research indicated that while some derivatives might present health risks due to their toxic nature, others could offer protective effects against certain diseases . The findings underscore the dual nature of furan compounds where their biological activity can vary significantly based on structural variations.
Metabolic Pathways
Research into metabolic pathways associated with furan compounds has revealed that they can act as second messengers in cellular processes. For example, methylated furan fatty acids have been shown to protect cells from membrane-damaging agents. These insights into metabolic functions suggest that this compound could potentially play a role in similar protective mechanisms .
Summary of Biological Activity Findings
Toxicological Data from Related Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methyl-4-pentylfuran, and how can reaction conditions be optimized in academic laboratories?
- Methodological Answer : The synthesis of this compound can be achieved via multicomponent reactions or catalytic cyclization of precursor aldehydes and ketones. Key parameters include:
-
Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance furan ring formation efficiency.
-
Temperature Control : Maintain temperatures between 80–120°C to balance reaction rate and byproduct formation.
-
Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
-
Yield Monitoring : Track yields via GC-MS at each step to identify bottlenecks (e.g., incomplete cyclization).
Table 1 : Synthetic Route Comparison
Method Catalyst Solvent Yield (%) Key Reference Multicomponent ZnCl₂ DMF 65–70 Cyclization H₂SO₄ (cat.) Toluene 50–55 Literature*
Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm structure. Key signals include furan ring protons (δ 6.2–7.5 ppm) and alkyl chain integration (e.g., pentyl group δ 0.8–1.5 ppm). Always compare with published spectra for validation .
- GC-MS : Employ split/splitless injection modes with electron ionization (EI) to detect molecular ion peaks (e.g., m/z 152 for this compound) and fragmentation patterns.
- IR Spectroscopy : Identify furan C-O-C stretching (~1250 cm⁻¹) and alkyl C-H stretches (2800–3000 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during the synthesis of this compound derivatives?
- Methodological Answer :
- Impurity Analysis : Use preparative HPLC to isolate byproducts; characterize via high-resolution MS and 2D NMR (e.g., HSQC, COSY) to identify structural anomalies .
- Deuterated Solvents : Re-run NMR in DMSO-d₆ or CDCl₃ to eliminate solvent interference.
- Cross-Validation : Compare data with computational predictions (e.g., DFT-calculated NMR shifts) to confirm assignments .
Q. What computational strategies are suitable for modeling the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict regioselectivity (e.g., C3 vs. C5 substitution).
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites.
- Solvent Effects : Incorporate PCM models to simulate reaction environments (e.g., toluene vs. DMF) .
Q. How can the stability of this compound under varying storage conditions be systematically evaluated?
- Methodological Answer :
- Accelerated Degradation Studies : Expose samples to UV light (254 nm), elevated temperatures (40–60°C), and humidity (75% RH) for 4–8 weeks.
- Degradation Product Identification : Use LC-QTOF-MS to detect oxidation products (e.g., furan ring-opened aldehydes).
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard lab conditions (25°C) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between theoretical and experimental yields in this compound synthesis?
- Methodological Answer :
- Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to detect intermediate accumulation.
- Mass Balance Checks : Quantify unreacted starting materials and byproducts via GC-FID.
- Catalyst Deactivation Tests : Perform ICP-MS to assess metal leaching in catalytic routes .
Table 2 : Analytical Techniques for Stability Studies
| Technique | Parameter Measured | Key Output |
|---|---|---|
| LC-QTOF-MS | Degradation products | Exact mass, fragmentation pathways |
| FTIR | Functional group changes | Oxidation-induced peak shifts |
| Karl Fischer | Moisture content | Correlation with hydrolysis rates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
